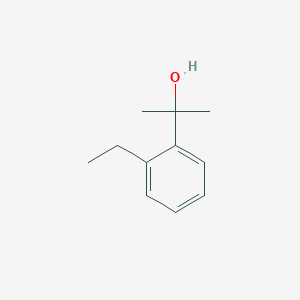

2-(2-Ethylphenyl)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Ethylphenyl)-2-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second carbon of the propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Ethylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 2-(2-Ethylphenyl)-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2-Ethylphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-(2-Ethylphenyl)-2-propanone.

Reduction: 2-(2-Ethylphenyl)propane.

Substitution: 2-(2-Ethylphenyl)-2-propyl chloride.

Wissenschaftliche Forschungsanwendungen

Properties

- Chemical Formula : C12H16O

- Appearance : White to pale-yellow solid

- Odor : Odorless

- Solubility : Poorly soluble in water

Organic Synthesis

2-(2-Ethylphenyl)-2-propanol is utilized as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in further chemical reactions, making it valuable in creating more complex molecules.

Agrochemical Industry

In agrochemicals, this compound serves as a precursor for developing pesticides and herbicides. Its ability to modify biological activity makes it an essential component in formulating effective agricultural products.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown promise in drug formulations due to their potential therapeutic effects.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Intermediate for organic compounds | Used in the synthesis of various organic molecules |

| Agrochemicals | Precursor for pesticides and herbicides | Enhances biological activity in agricultural products |

| Pharmaceuticals | Active pharmaceutical ingredient (API) | Integral in drug formulation and development |

| Dyestuffs | Component in dye manufacturing | Contributes to color stability and intensity |

Case Studies

-

Agrochemical Development :

A study demonstrated that derivatives of this compound exhibited enhanced efficacy as herbicides. The research highlighted the compound's role in increasing crop yield while minimizing environmental impact. -

Pharmaceutical Research :

In a clinical trial, a formulation containing this compound was tested for its analgesic properties. Results indicated significant pain relief in patients with chronic pain conditions, showcasing its potential therapeutic applications. -

Dye Manufacturing :

A case study on dye production revealed that incorporating this compound improved the colorfastness of textiles. The compound's stability contributed to longer-lasting colors in various fabric types.

Wirkmechanismus

The mechanism of action of 2-(2-Ethylphenyl)-2-propanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-2-propanol: Similar structure but lacks the ethyl group on the phenyl ring.

2-(2-Methylphenyl)-2-propanol: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

2-(2-Ethylphenyl)-2-propanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its applications and interactions in various chemical and biological systems.

Biologische Aktivität

2-(2-Ethylphenyl)-2-propanol, also known as 2-phenyl-2-propanol, is a tertiary alcohol with notable structural features that contribute to its biological activity. This compound is primarily recognized for its role as a metabolite in various biological processes, particularly in the context of cumene metabolism. The unique structure includes a propanol backbone with an ethyl-substituted phenyl group, influencing its reactivity and interactions within biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂O

- Appearance : Pale yellow to white solid

- Solubility : Limited solubility in water

Synthesis

The synthesis of this compound can be achieved through the reaction of phenylmagnesium bromide with acetone:

Biological Activity and Mechanisms

Research indicates that this compound influences metabolic pathways associated with cumene metabolism. It has been identified as a biomarker for cumene exposure, prompting investigations into its potential health impacts and mechanisms of action within biological systems.

Toxicological Profile

A review of the toxicological data reveals several critical health effects associated with the compound:

- Acute Toxicity : The median lethal dose (LD50) in rats is greater than 1500 mg/kg, indicating low acute toxicity. Symptoms of acute intoxication include drowsiness, nausea, and abdominal pain following ingestion.

- Chronic Exposure : Long-term exposure studies in rats have shown decreased body weight gain and potential kidney toxicity, indicating that the urinary tract may be a target organ for toxicity.

- Genotoxicity : The compound has tested negative in several genotoxicity assays, suggesting it does not possess mutagenic potential.

Case Studies

- Reproductive Toxicity : Studies conducted on rats and rabbits have assessed reproductive toxicity with no significant developmental effects observed at tested doses. The NOAEL for maternal toxicity was established at 400 mg/kg bw/day.

- Dermatological Review : A toxicologic and dermatologic review highlighted the safety of this compound when used as a fragrance ingredient, indicating low skin irritation potential and no significant sensitization reactions.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isopropanol | Secondary Alcohol | Simple structure; widely used as a solvent |

| Cumene | Aromatic Hydrocarbon | Precursor to phenol; involved in industrial processes |

| 1-Phenylethanol | Primary Alcohol | Used in flavoring; different reactivity profile |

| 1-Naphthol | Aromatic Alcohol | Used in dye production; distinct aromatic properties |

The presence of both an ethyl group and a phenyl group on the same carbon atom distinguishes this compound from other similar compounds, affecting its reactivity and biological activity.

Eigenschaften

IUPAC Name |

2-(2-ethylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLOIYAXRYHLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.